
Monofucosyllacto-n-hexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monofucosyllacto-n-hexaose is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in infant nutrition and development. This compound is a part of the complex carbohydrate structures found in human milk, which are crucial for the growth and development of infants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Monofucosyllacto-n-hexaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nutritional Applications
MFLNH contributes to infant nutrition by promoting the growth of beneficial gut bacteria, particularly Bifidobacterium longum. This oligosaccharide acts as a prebiotic, enhancing the gut microbiome's composition, which is crucial for infant health. Studies indicate that the presence of MFLNH in breast milk can positively influence the development of the infant's immune system and overall health.
Table 1: Nutritional Benefits of MFLNH
Benefit | Description |
---|---|
Prebiotic Effect | Promotes growth of beneficial gut bacteria |
Immune System Development | Enhances the infant's immune response |
Gut Health | Reduces gastrointestinal infections by blocking pathogen binding |
Immunological Applications
MFLNH has been shown to have immunomodulatory effects. It can inhibit pathogen adhesion to intestinal epithelial cells, thereby reducing the risk of infections. This function is particularly important in neonates, who are more susceptible to infectious diseases.
Case Study: Immunological Impact of HMOs
In a study conducted by LoCascio et al., it was demonstrated that HMOs like MFLNH can act as soluble ligand analogs, preventing pathogens from binding to gut cells. This mechanism helps in protecting infants from infections such as rotavirus and other gastrointestinal pathogens .
Microbiological Applications
Research has shown that MFLNH can alter the gut microbiota composition favorably. Its role as a prebiotic supports the growth of beneficial bacteria while inhibiting pathogenic strains. This characteristic makes it a candidate for therapeutic applications in managing dysbiosis and related gastrointestinal disorders.
Table 2: Microbiological Effects of MFLNH
Effect | Mechanism |
---|---|
Promotion of Beneficial Bacteria | Supports growth of Bifidobacterium species |
Inhibition of Pathogens | Blocks pathogen adherence to intestinal cells |
Developmental Applications
There is emerging evidence suggesting that HMOs, including MFLNH, may influence neurocognitive development in infants. The oligosaccharides are thought to play a role in brain development through their effects on gut health and immune modulation.
Case Study: Neurocognitive Development
A study highlighted that infants receiving higher concentrations of specific HMOs showed improved cognitive outcomes at later developmental stages . This suggests that MFLNH may contribute indirectly to neurodevelopmental processes through its prebiotic effects.
Mécanisme D'action
Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .
Comparaison Avec Des Composés Similaires
Lacto-n-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
Lacto-n-neotetraose: Similar to lacto-n-tetraose but with a different glycosidic linkage.
2’-Fucosyllactose: A fucosylated oligosaccharide but with a different core structure.
Uniqueness: Monofucosyllacto-n-hexaose is unique due to its specific fucosylation pattern and its role in promoting the growth of beneficial gut bacteria. Its structure allows it to interact with specific bacterial receptors, making it particularly effective as a prebiotic .
Activité Biologique
Monofucosyllacto-N-hexaose (MFLNH) is a specific type of human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health. This article provides a comprehensive overview of the biological activity associated with MFLNH, including its structural characteristics, mechanisms of action, and implications for health.
Structural Characteristics
This compound is characterized by the presence of a fucose residue linked to a lacto-N-hexaose core. There are two primary isomers: MFLNH I and MFLNH III , differing in their glycosidic linkages.
Structure | Composition | Linkage |
---|---|---|
MFLNH I | Fucα1,2Galβ1,3GlcNAcβ1,3(Galβ1,4GlcNAcβ1,6)Galβ1,4Glc | α(1-2) Fuc linkage |
MFLNH III | Galβ1,3GlcNAcβ1,3(Galβ1,4(Fucα1,3)GlcNAcβ1,6)Galβ1,4Glc | α(1-3) Fuc linkage |
Prebiotic Effects
MFLNH acts as a prebiotic by selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium species. This modulation of gut microbiota is crucial for establishing a healthy intestinal environment in infants . The presence of MFLNH in human milk has been shown to enhance the proliferation of these beneficial bacteria while inhibiting pathogenic strains.
Immune Modulation
Research indicates that HMOs, including MFLNH, play significant roles in immune system development. They contribute to the establishment of immune competence both locally in the gut and systemically. MFLNH may help in preventing infections by acting as decoys for pathogens, thereby reducing their ability to adhere to intestinal cells .
Cognitive Development
Recent studies have suggested that HMOs can influence brain development and cognitive functions. The gut-brain axis is affected by the composition of gut microbiota, which is modulated by oligosaccharides like MFLNH. This connection highlights the potential role of HMOs in neurodevelopmental outcomes in infants .
Clinical Evidence and Case Studies
Several studies have investigated the impact of HMOs on infant health outcomes:
- Growth and Morbidity Study : A study conducted in The Gambia demonstrated that infants whose mothers produced higher concentrations of fucosylated HMOs like MFLNH showed better growth metrics and reduced morbidity rates . This underscores the importance of maternal HMO composition on infant health.
- Global Variations in HMO Composition : A comprehensive analysis across multiple countries found significant variations in HMO profiles based on maternal genetics and environmental factors. Mothers classified as secretors (higher fucosylation levels) had infants with improved health outcomes compared to non-secretors .
Propriétés
Numéro CAS |
96656-34-7 |
---|---|
Formule moléculaire |
C46H78N2O35 |
Poids moléculaire |
1219.1 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
FTLGNHHXLNTXFF-DSLAEONQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Key on ui other cas no. |
96656-34-7 |
Description physique |
Solid |
Synonymes |
monofuco-lacto-N-hexaose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.